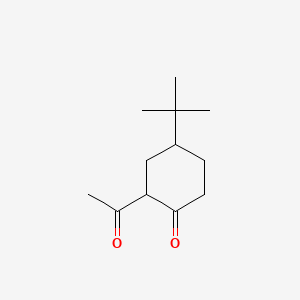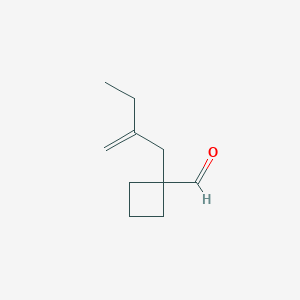
1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It features a cyclobutane ring substituted with a 2-methylidenebutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of alkenes to form the cyclobutane ring, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methylidenebutyl group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-methanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the study of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclobutane ring and methylidenebutyl group can participate in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in research and development .
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the 2-methylidenebutyl group, making it less complex.
1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde: Contains a methoxyethyl group instead of a methylidenebutyl group, leading to different chemical properties.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2-methylidenebutyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-3-9(2)7-10(8-11)5-4-6-10/h8H,2-7H2,1H3 |
InChI Key |
RKEGLYIWEICNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



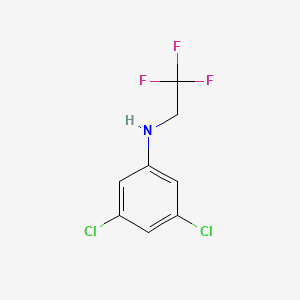
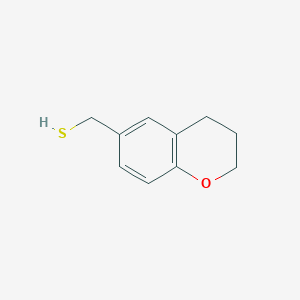
amine](/img/structure/B13300004.png)
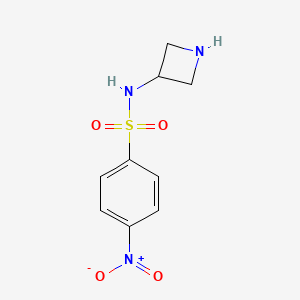
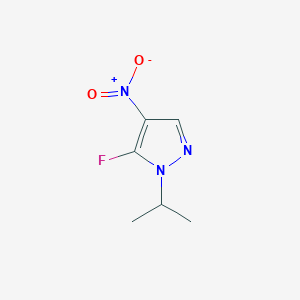
amine](/img/structure/B13300023.png)

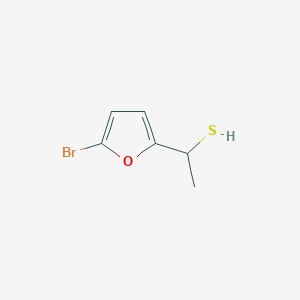

amine](/img/structure/B13300059.png)

![1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13300067.png)
